molecular formula C13H24O2 B046291 2-Tert-butyl-4-methylcyclohexyl acetate CAS No. 115724-27-1

2-Tert-butyl-4-methylcyclohexyl acetate

Cat. No.: B046291
CAS No.: 115724-27-1
M. Wt: 212.33 g/mol
InChI Key: CQAJCSVXUQEABC-UHFFFAOYSA-N
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Description

2-Tert-butyl-4-methylcyclohexyl acetate is an organic compound with the molecular formula C13H24O2. It is a mixture of isomers and is commonly used in the synthesis of various chemical products. This compound is known for its unique structural properties, which make it valuable in different industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tert-butyl-4-methylcyclohexyl acetate typically involves the esterification of 2-Tert-butyl-4-methylcyclohexanol with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions helps in scaling up the production while maintaining the quality of the product.

Chemical Reactions Analysis

Types of Reactions

2-Tert-butyl-4-methylcyclohexyl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group into alcohols.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of new esters or amides.

Scientific Research Applications

2-Tert-butyl-4-methylcyclohexyl acetate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Tert-butyl-4-methylcyclohexyl acetate involves its interaction with specific molecular targets and pathways. The ester group in the compound can undergo hydrolysis to release the corresponding alcohol and acetic acid, which can then participate in various biochemical processes. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-Tert-butyl-4-methylcyclohexyl acetate can be compared with other similar compounds such as:

    2-Tert-butylcyclohexyl acetate: Lacks the methyl group at the 4-position, which can affect its reactivity and applications.

    4-Methylcyclohexyl acetate: Lacks the tert-butyl group, leading to different physical and chemical properties.

    Cyclohexyl acetate: A simpler structure without the tert-butyl and methyl groups, resulting in distinct uses and characteristics.

The uniqueness of this compound lies in its specific structural features, which confer unique reactivity and functionality, making it valuable for specialized applications.

Properties

IUPAC Name

(2-tert-butyl-4-methylcyclohexyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24O2/c1-9-6-7-12(15-10(2)14)11(8-9)13(3,4)5/h9,11-12H,6-8H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQAJCSVXUQEABC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)C(C)(C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60888881
Record name Cyclohexanol, 2-(1,1-dimethylethyl)-4-methyl-, 1-acetate
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Molecular Weight

212.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115724-27-1
Record name Cyclohexanol, 2-(1,1-dimethylethyl)-4-methyl-, 1-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=115724-27-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-tert-Butyl-4-methylcyclohexyl acetate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexanol, 2-(1,1-dimethylethyl)-4-methyl-, 1-acetate
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Record name Cyclohexanol, 2-(1,1-dimethylethyl)-4-methyl-, 1-acetate
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Record name Cyclohexanol, 2-(1,1-dimethylethyl)-4-methyl-, 1-acetate
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Record name 2-TERT-BUTYL-4-METHYLCYCLOHEXYL ACETATE
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Synthesis routes and methods

Procedure details

A mixture of 680 g (4 moles) of 2-tert-butyl-4-methylcyclohexanol and 612 g (6 moles) of acetic anhydride was heated to 145°-160° C. and the resulting acetic acid was distilled off slowly in the course of 3 hours. When the reaction was complete, the mixture was cooled, the excess acetic anhydride was distilled off under 20 mbar, the residue was cooled and then taken up in 500 ml of diethyl ether, the ether solution was washed acid-free with aqueous sodium bicarbonate solution, the solvent was removed and the residue was then fractionated. After a small initial fraction (13 g of boiling point 30°-45° C./0.005 mbar), 806 g of 2-tert-butyl-4-methylcyclohexyl acetate distilled over at 54°-56° C./0.005 mbar. The refractive index nD25 was 1.4505 and the yield was 95% of theory.
Quantity
680 g
Type
reactant
Reaction Step One
Quantity
612 g
Type
reactant
Reaction Step One

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